N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide is an organic compound belonging to the class of organoheterocyclic compounds It contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Preparation Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide involves multiple steps. The synthetic route typically includes the formation of the isothiazolidine ring, followed by the introduction of the sulfonamide group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide can be compared with other similar compounds, such as phenylpiperidines and sulfonamides. While these compounds share some structural features, this compound is unique due to the presence of the isothiazolidine ring and the specific arrangement of functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-17(20-11-5-12-26(20,23)24)14-18(15)19-25(21,22)13-10-16-6-3-2-4-7-16/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVCXQFDODBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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